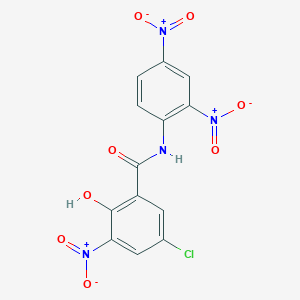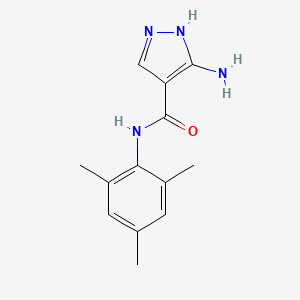
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 5-chloro-2-hydroxybenzoic acid to introduce nitro groups at specific positions on the aromatic ring. This is followed by the coupling of the nitrated intermediate with 2,4-dinitroaniline under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as flow chemistry and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Aplicaciones Científicas De Investigación
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death) and inhibition of cell proliferation. The compound’s ability to interact with cellular proteins and enzymes further contributes to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(2,2-diphenylethyl)-2-hydroxybenzamide: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
N-(5-chloro-2,4-dinitrophenyl)-p-toluidine: Another related compound with similar functional groups but different overall structure.
Uniqueness
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chloro, nitro, and hydroxyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C13H7ClN4O8 |
|---|---|
Peso molecular |
382.67 g/mol |
Nombre IUPAC |
5-chloro-N-(2,4-dinitrophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H7ClN4O8/c14-6-3-8(12(19)11(4-6)18(25)26)13(20)15-9-2-1-7(16(21)22)5-10(9)17(23)24/h1-5,19H,(H,15,20) |
Clave InChI |
YWAVGCIURODYAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488712.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12488717.png)
![N-(4-{[4-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12488724.png)
![3-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488732.png)

![4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B12488744.png)
![3,6-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-2-carboxamide](/img/structure/B12488756.png)
![3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12488761.png)
![methyl 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12488763.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B12488769.png)
![Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12488770.png)
![Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488784.png)
![2-Methyl-5-(methylsulfanyl)naphtho[1,2-d][1,3]thiazole](/img/structure/B12488786.png)

